

An In-Depth Technical Guide to 2-Amino-5-iodopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-iodopyrimidine**, a critical heterocyclic building block in modern medicinal chemistry and organic synthesis. Identified by its CAS Number 1445-39-2, this compound serves as a versatile scaffold for the development of novel therapeutic agents.^{[1][2][3]} This document details its physicochemical properties, provides an in-depth, field-tested synthesis protocol, explores its key chemical reactivities with mechanistic insights, and surveys its applications in drug discovery. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Core Identification and Physicochemical Properties

2-Amino-5-iodopyrimidine is a substituted pyrimidine ring that is foundational to the synthesis of a wide array of biologically active molecules.^[4] The strategic placement of the amino group at the 2-position and the iodine atom at the 5-position imparts unique reactivity, making it a prized intermediate for introducing the pyrimidine core into larger, more complex structures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 1445-39-2^{[1][2][3][5][6]}

A summary of its key physicochemical properties is presented below for rapid reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ IN ₃	[1] [2] [3] [5] [6]
Molecular Weight	221.00 g/mol	[1] [2] [3] [6] [7]
Appearance	Cream to pale orange powder or flakes	[3] [5]
Melting Point	218-227 °C	[2] [3] [5]
Boiling Point (Predicted)	364.9 ± 34.0 °C	[2]
Density (Predicted)	2.204 ± 0.06 g/cm ³	[2]
SMILES String	Nc1ncc(I)cn1	[3] [5]
InChI Key	HAFKCGZQRIIADX-UHFFFAOYSA-N	[2] [3] [5]

Synthesis Protocol: Iodination of 2-Aminopyrimidine

The most direct and industrially relevant synthesis of **2-Amino-5-iodopyrimidine** involves the electrophilic iodination of the readily available starting material, 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring, directing the substitution to the C5 position.

Mechanistic Rationale

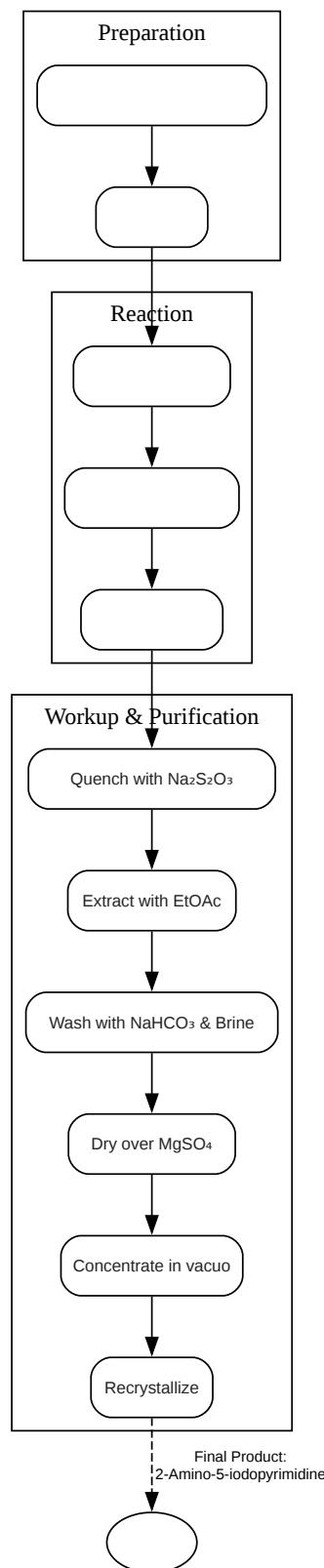
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position is a strong activating group, increasing the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to attack by an electrophilic iodine source. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed to generate the required electrophile (I⁺).

Detailed Step-by-Step Laboratory Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials:

- 2-Aminopyrimidine
- N-Iodosuccinimide (NIS)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for workup and filtration.


Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminopyrimidine (9.5 g, 100 mmol).
- Dissolution: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the 2-aminopyrimidine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (23.6 g, 105 mmol, 1.05 eq) in anhydrous DMF (50 mL). Transfer this solution to a dropping funnel.
- Reaction Execution: Add the NIS solution dropwise to the cooled 2-aminopyrimidine solution over a period of 60 minutes. Maintain the temperature at 0 °C throughout the addition. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of di-iodinated byproducts.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (200 mL) to quench any unreacted NIS.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash is critical for removing any succinimide byproduct.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield **2-Amino-5-iodopyrimidine** as a pale-yellow solid.

Synthesis Workflow Diagram

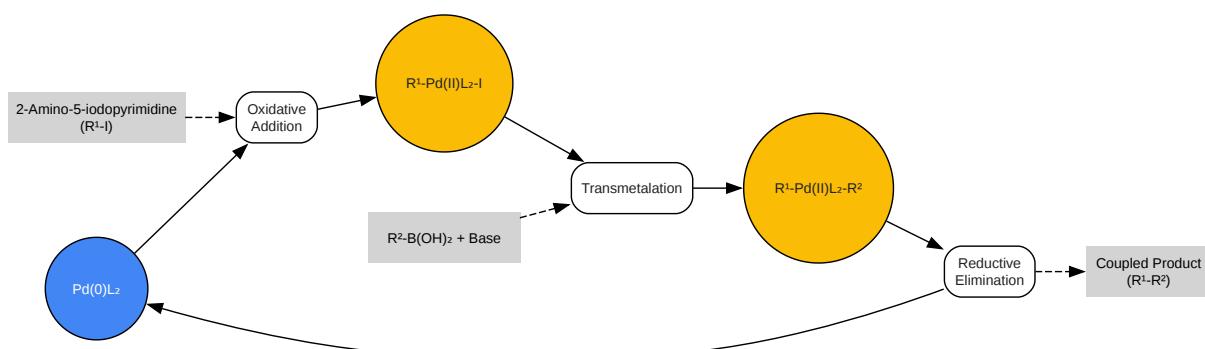
The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-5-iodopyrimidine**.

Key Chemical Reactions and Applications

The synthetic utility of **2-Amino-5-iodopyrimidine** stems from the reactivity of the C-I bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable precursor in drug discovery programs.^[4]


Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodine is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

- Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) introduces diverse aromatic substituents at the 5-position. This is a cornerstone reaction for building molecular complexity.
- Sonogashira Coupling: Coupling with a terminal alkyne provides access to 5-alkynyl-2-aminopyrimidines, which are important pharmacophores in many kinase inhibitors.
- Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, linking various amine-containing fragments to the pyrimidine core.

Reaction Pathway: Suzuki Coupling

The diagram below outlines the catalytic cycle for a typical Suzuki coupling reaction involving **2-Amino-5-iodopyrimidine**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of **2-Amino-5-iodopyrimidine** is essential for laboratory safety. It is classified as a hazardous substance.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

- H302: Harmful if swallowed.[3][7][8]
- H315: Causes skin irritation.[3][7][8]
- H318/H319: Causes serious eye damage/irritation.[3][7]
- H335: May cause respiratory irritation.[3][7][8]

Signal Word: Danger[3][8]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[3][9]
- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[8]

Storage

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
- Light Sensitivity: Protect from light.[1]
- Incompatibilities: Keep away from strong oxidizing agents.[9]

Conclusion

2-Amino-5-iodopyrimidine (CAS: 1445-39-2) is a cornerstone heterocyclic intermediate whose value in pharmaceutical and chemical research cannot be overstated. Its well-defined physicochemical properties and predictable reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions, provide a reliable and versatile platform for the synthesis of novel and complex molecular architectures. The protocols and data presented in this guide offer researchers a robust framework for the safe and effective use of this compound in their discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-5-iodopyrimidine 97 1445-39-2 [sigmaaldrich.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B22705.14 [thermofisher.cn]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Amino-5-iodopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074693#2-amino-5-iodopyrimidine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

